5-(2,6-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-(2,6-Dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a dichlorophenyl group and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2,6-dichlorobenzyl chloride with a suitable phenanthridinone derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenanthridinones.
Scientific Research Applications
5-(2,6-Dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(2,6-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the phenanthridinone core allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound used as a DNA-binding fluorescent dye.
2,6-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups that exhibit various biological activities.
Uniqueness
5-(2,6-Dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H21Cl2NO |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H21Cl2NO/c1-25(2)12-16-21-15-7-4-3-6-14(15)10-11-19(21)28-24(22(16)20(29)13-25)23-17(26)8-5-9-18(23)27/h3-11,24,28H,12-13H2,1-2H3 |
InChI Key |
YLYILLHISBAFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC=C5Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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